![molecular formula C14H9F2N3O2S B2897277 N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-85-8](/img/structure/B2897277.png)

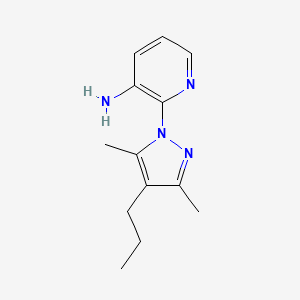

N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as DFTP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DFTP is a thiazolopyrimidine derivative that exhibits a broad range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Synthesis and Functionalization

Researchers have synthesized various thiazolopyrimidine derivatives, exploring their chemical properties and potential as precursors for further functionalization. For instance, the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines has been investigated, highlighting the versatility of these compounds in generating a diverse array of derivatives through reactions with amines, ureas, and other agents (Peterlin-Mašič et al., 2000). These synthetic routes offer pathways to modify the core structure, potentially altering biological activity.

Potential Biological Activities

Thiazolopyrimidine derivatives have been evaluated for various biological activities, including antimicrobial and anticancer properties. Some compounds have shown significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008). Another study synthesized a series of thiazolopyrimidine derivatives and assessed their anti-inflammatory and antinociceptive activities, finding compounds with significant activity and low ulcerogenic potential (Alam et al., 2010).

Structural and Conformational Studies

Research into the structural and conformational features of thiazolopyrimidines has provided insights into their supramolecular aggregation and interaction patterns. Such studies are crucial for understanding the physicochemical properties that influence biological activity and drug-likeness (Nagarajaiah & Begum, 2014).

Antimicrobial and Anticancer Evaluation

Further exploration of thiazolopyrimidines includes their synthesis and evaluation for antimicrobial and anticancer activities, highlighting the potential therapeutic applications of this chemical class. Novel derivatives have been synthesized and tested, showing promising results against microbial strains and cancer cell lines, indicating the potential for development into therapeutic agents (Verma & Verma, 2022).

Mechanism of Action

Target of Action

Similar thiazolopyrimidine derivatives have been studied for their interaction with various targets such as methionyl-trna synthetase and human inosine-5′-monophosphate dehydrogenase (impdh) for antibacterial and antiviral activities, respectively .

Mode of Action

It’s suggested that similar thiazolopyrimidine derivatives interact with their targets, leading to changes that result in their antibacterial and antiviral activities .

Biochemical Pathways

Similar thiazolopyrimidine derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .

Result of Action

Similar thiazolopyrimidine derivatives have shown various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVOUOYJGHHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2897195.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2897198.png)

![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)

![5-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2897201.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)

![Ethyl 5-(furan-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2897211.png)